molecular formula C5H8N2 B6229005 2-methyl-1H-pyrrol-1-amine CAS No. 126356-13-6

2-methyl-1H-pyrrol-1-amine

Cat. No.: B6229005
CAS No.: 126356-13-6
M. Wt: 96.1
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Description

2-methyl-1H-pyrrol-1-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered nitrogen-containing rings that are widely recognized for their biological and chemical significance. The presence of a methyl group at the second position and an amine group at the first position makes this compound a unique compound with distinct properties and applications.

Biochemical Analysis

Biochemical Properties

Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, naturally occurring metal complexes of pyrrole such as chlorophyll, hemoglobin, myoglobin, and cytochrome play vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .

Cellular Effects

Pyrrole and its derivatives have been found to exhibit diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . These compounds are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Molecular Mechanism

Pyrrole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrrole derivatives are known to undergo various chemical reactions, leading to the formation of more active compounds .

Dosage Effects in Animal Models

Pyrrole derivatives have been studied in animal models for their therapeutic potential .

Metabolic Pathways

Pyrrole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Pyrrole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyrrole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrol-1-amine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The use of catalytic systems and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound of the pyrrole family, lacking the methyl and amine groups.

    Pyrrolidine: A saturated analog of pyrrole with a fully hydrogenated ring.

    2-methylpyrrole: Similar to 2-methyl-1H-pyrrol-1-amine but lacks the amine group.

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

CAS No.

126356-13-6

Molecular Formula

C5H8N2

Molecular Weight

96.1

Purity

95

Origin of Product

United States

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